Cas no 1019597-90-0 (1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine)

1-(2,5-Difluorophenyl)ethyl(propan-2-yl)amine is a fluorinated amine compound characterized by its unique structural features, including a difluorophenyl group and an isopropyl-substituted ethylamine moiety. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the amine functionality allows for further derivatization. Its well-defined reactivity profile enables precise modifications in medicinal chemistry applications, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent purity and performance in synthetic workflows.
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine structure
1019597-90-0 structure
Product Name:1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
CAS No:1019597-90-0
MF:C11H15F2N
MW:199.24030995369
CID:5156349
PubChem ID:43190089
Update Time:2026-03-04

1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2,5-difluoro-α-methyl-N-(1-methylethyl)-
    • 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
    • Inchi: 1S/C11H15F2N/c1-7(2)14-8(3)10-6-9(12)4-5-11(10)13/h4-8,14H,1-3H3
    • InChI Key: AXTPWMDRHUSTJO-UHFFFAOYSA-N
    • SMILES: C(C1C=C(F)C=CC=1F)(C)NC(C)C

1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01010442-1g
[1-(2,5-Difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0 95%
1g
¥1953.0 2023-02-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01010442-5g
[1-(2,5-Difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0 95%
5g
¥5656.0 2023-02-27
Enamine
EN300-164515-0.05g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
0.05g
$612.0 2023-06-08
Enamine
EN300-164515-0.1g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
0.1g
$640.0 2023-06-08
Enamine
EN300-164515-0.25g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
0.25g
$670.0 2023-06-08
Enamine
EN300-164515-0.5g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
0.5g
$699.0 2023-06-08
Enamine
EN300-164515-1.0g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
1g
$728.0 2023-06-08
Enamine
EN300-164515-2.5g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
2.5g
$1428.0 2023-06-08
Enamine
EN300-164515-5.0g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
5g
$2110.0 2023-06-08
Enamine
EN300-164515-10.0g
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine
1019597-90-0
10g
$3131.0 2023-06-08

1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1019597-90-0)1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
Order Number:A990780
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:53
Price ($):256.0/742.0
Email:sales@amadischem.com

Additional information on 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine

Professional Introduction to 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine (CAS No. 1019597-90-0)

1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1019597-90-0, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly the presence of 2,5-difluorophenyl and propan-2-yl groups, contribute to its unique chemical properties and potential therapeutic applications.

The 2,5-difluorophenyl moiety is a key structural element that enhances the compound's interaction with biological targets. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, thereby influencing their binding affinity and selectivity. In the context of drug design, the introduction of fluorine atoms can lead to improved metabolic stability and enhanced binding to specific enzymes or receptors. This characteristic makes 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine a valuable scaffold for developing novel pharmacological agents.

The propan-2-yl group in the molecule adds another layer of complexity, contributing to its overall physicochemical properties. This alkyl chain can influence solubility, lipophilicity, and pharmacokinetic behavior, making it an important factor in drug optimization. Researchers have been exploring the use of such structural motifs in the design of compounds with potential applications in treating various diseases.

In recent years, there has been a growing interest in developing small molecules that can modulate neurotransmitter systems. 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine has been investigated for its potential role in affecting central nervous system (CNS) function. Studies have suggested that this compound may interact with specific neurotransmitter receptors, leading to changes in neuronal activity. Such interactions could have implications for the treatment of neurological disorders such as depression, anxiety, and cognitive impairments.

The compound's unique structural features also make it a candidate for further derivatization and optimization. By modifying the fluorine substitution pattern or introducing additional functional groups, researchers can fine-tune the biological activity of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. This approach is often employed in high-throughput screening programs to identify lead compounds with enhanced efficacy and reduced side effects.

Advances in computational chemistry have also facilitated the study of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts and help in designing more effective drug candidates. Additionally, computational methods can be used to assess the metabolic stability and potential toxicity of the compound, providing valuable insights into its safety profile.

The synthesis of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine involves multi-step organic reactions that require careful optimization. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have developed various strategies for fluorination reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These techniques are crucial for producing complex molecules like 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine with high precision.

Ongoing research in the field continues to uncover new applications for 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. Studies are exploring its potential role in modulating inflammatory pathways and treating autoimmune diseases. The compound's ability to interact with multiple biological targets makes it a versatile tool for drug discovery. Furthermore, its structural features provide a foundation for developing next-generation therapeutics with improved efficacy and safety profiles.

In conclusion, 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation. As research in this area progresses, we can expect to see more innovative applications for this molecule in treating various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1019597-90-0)1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
A990780
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/742.0
Email